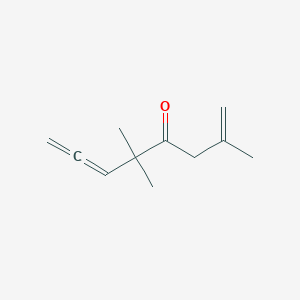

2,5,5-Trimethylocta-1,6,7-trien-4-one

Description

2,5,5-Trimethylocta-1,6,7-trien-4-one is a cyclic monoterpenoid ketone characterized by a triene backbone with methyl substituents at positions 2, 5, and 3. Its molecular formula is C₁₀H₁₄O, with a molecular weight of 150.22 g/mol (calculated). The compound features conjugated and isolated double bonds at positions 1, 6, and 7, which may influence its stability, reactivity, and spectroscopic properties.

Properties

Molecular Formula |

C11H16O |

|---|---|

Molecular Weight |

164.24 g/mol |

InChI |

InChI=1S/C11H16O/c1-6-7-11(4,5)10(12)8-9(2)3/h7H,1-2,8H2,3-5H3 |

InChI Key |

IREGLMVZRJCGIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CC(=O)C(C)(C)C=C=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The most closely related compound to 2,5,5-Trimethylocta-1,6,7-trien-4-one is (E)-2,6-Dimethylocta-2,5,7-trien-4-one (synonyms: trans-Ocimenone, trans-Tagetenone). Key structural differences include:

- Methyl substitution : The target compound has three methyl groups (positions 2, 5, 5) compared to two methyl groups (positions 2, 6) in the analog.

- Double bond positions : The target compound’s double bonds are at 1, 6, and 7, whereas the analog has conjugated double bonds at 2, 5, and 7.

- Stereochemistry : The (E)-configuration in the analog ensures trans-arrangement of substituents, while the target compound’s stereochemistry is undefined in available literature.

Thermodynamic Properties

The gas-phase heat capacity (Cp,gas) of (E)-2,6-Dimethylocta-2,5,7-trien-4-one, calculated using the Joback method, ranges from 290.46 J/mol·K at 486.83 K to 360.87 J/mol·K at 686.94 K . These values reflect its molecular flexibility and energy distribution. However, experimental or computational data for the target compound remain unavailable.

Chromatographic Behavior

(E)-2,6-Dimethylocta-2,5,7-trien-4-one exhibits retention indices (RI) of 1280–1310 on non-polar columns (e.g., DB-5) and 1350–1380 on polar columns (e.g., HP-INNOWax), depending on the active phase . The target compound’s isolated double bonds and bulkier substituents would likely reduce volatility, leading to higher retention indices compared to its analog.

Stability and Reactivity

- Conjugation effects: The conjugated triene system in (E)-2,6-Dimethylocta-2,5,7-trien-4-one enhances resonance stabilization, making it less prone to oxidation than the target compound’s non-conjugated system.

- Steric effects : The 2,5,5-trimethyl arrangement in the target compound may hinder nucleophilic attacks at the ketone group, altering its reactivity in synthesis or degradation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.